Nortryptoquivaline A
Overview
Description
Tryptoquivaline D is a fungal metabolite known for its anticancer and tremorgenic properties. It is isolated from various fungi, including Aspergillus fumigatus and Neosartorya siamensis . This compound has garnered interest due to its biological activities, including inducing apoptosis in cancer cells and exhibiting antibacterial properties .
Mechanism of Action
Target of Action
It has been found to exhibit anticancer activity, suggesting that it may target cancer cells
Mode of Action
Tryptoquivaline D is believed to interact with its targets by inducing nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells . This suggests that Tryptoquivaline D may induce cell death in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical Pathways
Its ability to induce apoptosis suggests that it may affect pathways related to cell survival and death
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a drug
Result of Action
Tryptoquivaline D has been found to induce nuclear chromatin condensation in HCT116 colon and HepG2 liver cancer cells, suggesting that it may induce apoptosis in these cells . This could result in the inhibition of cancer cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
Tryptoquivaline D interacts with various biomolecules in biochemical reactions. It is known to induce nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells when used at a concentration of 150 µM
Cellular Effects
Tryptoquivaline D has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in certain cancer cells
Molecular Mechanism
The molecular mechanism of Tryptoquivaline D involves inducing apoptosis in cancer cells It exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tryptoquivaline D involves constructing its complex spiro-oxindole alkaloid core. One approach includes a highly stereoselective aldol reaction catalyzed by a silver (I) and cinchona-derived aminophosphine ligand system . This method forms a highly substituted oxazoline ring, setting the spirocyclic stereocenter for downstream manipulation.
Industrial Production Methods: . The fermentation process is optimized to maximize yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Tryptoquivaline D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of Tryptoquivaline D with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Tryptoquivaline D has several scientific research applications:
Comparison with Similar Compounds
Tryptoquivaline A, B, C: These compounds share a similar spiro-oxindole alkaloid core but differ in their functional groups and biological activities.
Fumitremorgin D: Another tremorgenic mycotoxin with similar biological activities.
Aszonapyrone A, Sartorypyrone A: These compounds exhibit antibacterial and synergistic effects with antibiotics.
Uniqueness: Tryptoquivaline D is unique due to its potent anticancer activity and ability to induce apoptosis in specific cancer cell lines. Its combination of antibacterial, anti-inflammatory, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S)-1-[3-[(2S,3'R,3aS,4S)-3-hydroxy-2-methyl-1,2'-dioxospiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O7/c1-14(2)22(38-16(4)33)23-29-19-11-7-5-9-17(19)25(35)30(23)21-13-28(39-26(21)36)18-10-6-8-12-20(18)31-24(34)15(3)32(37)27(28)31/h5-12,14-15,21-22,27,37H,13H2,1-4H3/t15-,21+,22-,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNRKSWQUGTUBV-PEYHEJLLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(C(C)C)OC(=O)C)C6=CC=CC=C62 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@@H](N1O)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4[C@H](C(C)C)OC(=O)C)C6=CC=CC=C62 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60676-56-4 | |
Record name | Nortryptoquivaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORTRYPTOQUIVALINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPL6Q0VLJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Fumitremorgin D?
A: Fumitremorgin D, also known as Nortryptoquivaline A, was first isolated from the cultured endophytic fungus Aspergillus fumigatus. [] It has also been found in the marine sea fan-derived fungus Neosartorya siamensis. []
Q2: What are the reported biological activities of Fumitremorgin D?
A: Research indicates that Fumitremorgin D exhibits cytotoxic activity against various human cancer cell lines, including colon cancer (HCT116), liver cancer (HepG2), and melanoma (A375). []
Q3: What is the mechanism of action for the cytotoxic activity of Fumitremorgin D?
A: While the exact mechanism of action for Fumitremorgin D's cytotoxic activity is still under investigation, studies suggest that it induces cell death without causing significant DNA damage. This suggests that its mode of action might differ from typical genotoxic anticancer agents. []
Q4: Has Fumitremorgin D been investigated in combination with other anticancer drugs?
A: Yes, a study explored the potential of combining Fumitremorgin D with Doxorubicin in lung cancer cells. Results indicated that Fumitremorgin D enhanced the cytotoxic effects of Doxorubicin, possibly by increasing its intracellular accumulation. []
Q5: Are there any structural analogs of Fumitremorgin D with known biological activity?
A: Yes, Fumitremorgin D shares structural similarities with other tremorgenic metabolites such as tryptoquivaline and nortryptoquivaline. [] These compounds belong to the indole-diterpene alkaloid family and are known to exhibit tremorgenic activity.
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